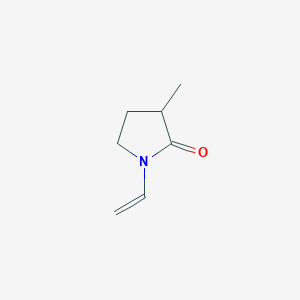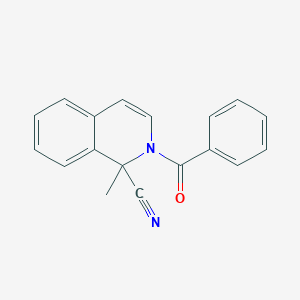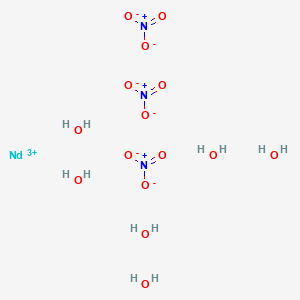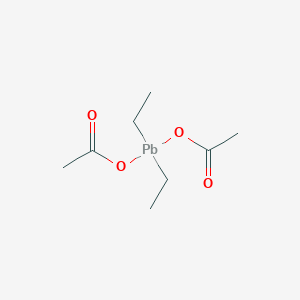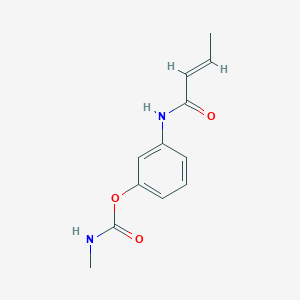
3'-(Methylcarbamoyloxy)crotonanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylcarbamoyloxy)crotonanilide (MCC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MCC is a derivative of crotonanilide, which is a class of compounds known for their biological activities. MCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. 3'-(Methylcarbamoyloxy)crotonanilide may also act on other targets, such as ion channels or receptors, to produce its effects.
Effets Biochimiques Et Physiologiques
3'-(Methylcarbamoyloxy)crotonanilide has been shown to reduce inflammation, pain, and fever in animal models. 3'-(Methylcarbamoyloxy)crotonanilide has also been shown to have insecticidal and herbicidal properties. 3'-(Methylcarbamoyloxy)crotonanilide has been found to be well-tolerated in animals and has not shown significant toxicity at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
3'-(Methylcarbamoyloxy)crotonanilide has several advantages for lab experiments, including its stability and ease of synthesis. 3'-(Methylcarbamoyloxy)crotonanilide is also relatively inexpensive compared to other compounds with similar properties. However, 3'-(Methylcarbamoyloxy)crotonanilide has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. One area of interest is the development of 3'-(Methylcarbamoyloxy)crotonanilide analogs with improved pharmacological properties. Another area of interest is the investigation of 3'-(Methylcarbamoyloxy)crotonanilide's potential as an insecticide or herbicide. Further studies are also needed to fully understand the mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide and its effects on various targets in the body.
Conclusion:
In conclusion, 3-(Methylcarbamoyloxy)crotonanilide is a synthetic compound that has shown potential therapeutic properties in scientific research. 3'-(Methylcarbamoyloxy)crotonanilide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 3'-(Methylcarbamoyloxy)crotonanilide has advantages and limitations for lab experiments, and there are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. 3'-(Methylcarbamoyloxy)crotonanilide has the potential to be a valuable tool in the development of new drugs and insecticides/herbicides.
Méthodes De Synthèse
3'-(Methylcarbamoyloxy)crotonanilide can be synthesized using different methods, including the reaction of crotonanilide with methyl isocyanate in the presence of a base or the reaction of crotonanilide with dimethylcarbamoyl chloride in the presence of a base. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
3'-(Methylcarbamoyloxy)crotonanilide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antipyretic effects. 3'-(Methylcarbamoyloxy)crotonanilide has also been investigated for its potential use as an insecticide and herbicide. 3'-(Methylcarbamoyloxy)crotonanilide has been tested in vitro and in vivo, and its effectiveness has been evaluated using various animal models and assays.
Propriétés
Numéro CAS |
17788-15-7 |
|---|---|
Nom du produit |
3'-(Methylcarbamoyloxy)crotonanilide |
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
Clé InChI |
XDUPUIUISDIOAT-HWKANZROSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canonique |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Synonymes |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
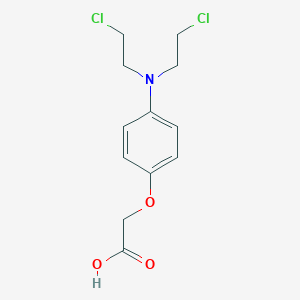
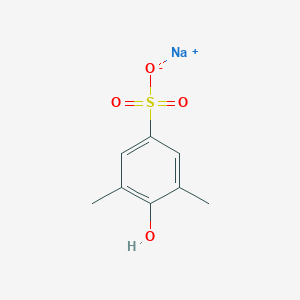
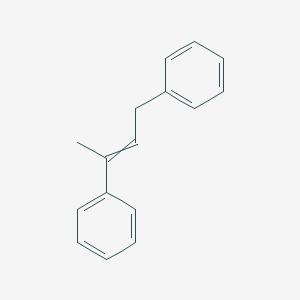
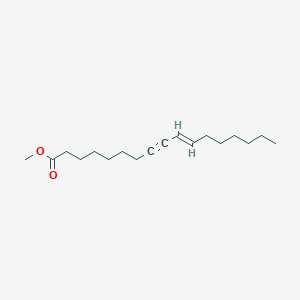
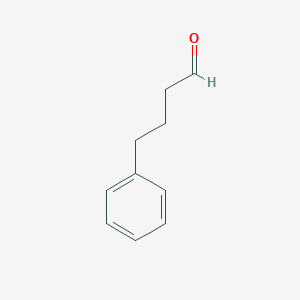
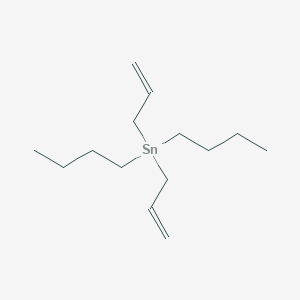
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
